molecular formula C9H11N3O2 B15275626 Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate

Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate

Cat. No.: B15275626
M. Wt: 193.20 g/mol
InChI Key: SBXSUWRTKHSASF-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with an amino group at the 6-position, a cyclopropyl group at the 5-position, and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a cyclopropyl ketone can form the pyridazine ring, followed by esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-aminopyridine-3-carboxylate: Similar structure but lacks the cyclopropyl group.

    Methyl 6-amino-4-cyclopropylpyridazine-3-carboxylate: Similar but with different substitution pattern.

Uniqueness

Methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate is unique due to the presence of both the cyclopropyl and amino groups on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 6-amino-5-cyclopropylpyridazine-3-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-14-9(13)7-4-6(5-2-3-5)8(10)12-11-7/h4-5H,2-3H2,1H3,(H2,10,12)

InChI Key

SBXSUWRTKHSASF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C(=C1)C2CC2)N

Origin of Product

United States

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